molecular formula C22H21N5OS3 B2993336 2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1207059-40-2

2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2993336
CAS No.: 1207059-40-2
M. Wt: 467.62
InChI Key: VYEPJKCSPQPFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyrimidine family, characterized by a fused thiazole and pyrimidine core. Key structural features include:

  • Thiazolo[4,5-d]pyrimidin core: A bicyclic system with sulfur and nitrogen atoms contributing to its electron-deficient aromatic character.
  • At position 7: A thioether-linked acetamide moiety with a 3-(methylthio)phenyl group, likely influencing solubility and bioactivity.

Properties

IUPAC Name

2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS3/c1-27(12-15-7-4-3-5-8-15)22-26-20-19(31-22)21(24-14-23-20)30-13-18(28)25-16-9-6-10-17(11-16)29-2/h3-11,14H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEPJKCSPQPFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a thiazolo[4,5-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy against various cell lines.

Synthesis and Structural Characteristics

The synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves cyclocondensation reactions. For instance, a recent study demonstrated the efficiency of high-pressure Q-Tube reactors to promote such reactions, yielding compounds with significant cytotoxic properties against cancer cell lines like MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The structural framework of the compound contributes to its biological activity, with the thiazole and pyrimidine moieties playing crucial roles in interaction with biological targets.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, derivatives containing thiazolo[4,5-d]pyrimidine structures have shown promising cytotoxicity. For example, several related compounds exhibited IC50 values in the range of 6.90–51.46 μM against different cancer cell lines . Specifically:

CompoundCell LineIC50 (μM)
7cMCF-714.34
7hMCF-710.39
7sHCT-1166.90
DoxorubicinMCF-719.35

These findings suggest that the thiazolopyrimidine derivatives might be developed into effective anticancer agents.

Antimicrobial Activity

In addition to anticancer effects, compounds similar to This compound have also been assessed for antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC μg/mL)
S. aureus2
E. coli4
C. albicans8

These results highlight the compound's potential as an antimicrobial agent .

The mechanisms by which thiazolo[4,5-d]pyrimidine derivatives exert their biological effects are still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells through pathways involving DNA damage and inhibition of key cellular processes . Additionally, their ability to bind to DNA suggests a mechanism that could disrupt replication in both cancerous and microbial cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Studies : A study showed that compounds derived from thiazolo[4,5-d]pyrimidines exhibited varying degrees of cytotoxicity across different cancer cell lines, indicating a structure-activity relationship that could be exploited for drug development .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of related thiazole derivatives against common pathogens, suggesting their utility in treating infections .
  • In Silico Studies : Computational studies have indicated favorable pharmacokinetic profiles for these compounds, suggesting good oral absorption and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The table below compares the target compound with structurally related molecules from the evidence:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) References
Target: 2-((2-(Benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide Thiazolo[4,5-d]pyrimidine 2-(Benzyl(methyl)amino), 7-(thioacetamide-3-(methylthio)phenyl) C₂₂H₂₂N₆OS₂ 450.58 (calculated)
: 2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(thioacetamide-2-ethoxyphenyl) C₂₁H₂₀N₆O₂S 420.5
: 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid Oxazolo[5,4-d]pyrimidine 2,5-Dimethyl, 7-(methylamino)acetic acid C₁₀H₁₂N₄O₃ 236.23
: 7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivative (e.g., compound 19) Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo, 3-(hydroxycoumarin-linked thienopyrimidinone) C₂₄H₁₅N₅O₃S₂ 509.54 (calculated)
Key Observations:

Core Heterocycle Variations :

  • Replacement of thiazolo (S, N) with triazolo (three N atoms, ) or oxazolo (O, N, ) alters electronic properties and binding affinities. Thiazolo derivatives are more lipophilic than oxazolo analogs .
  • The triazolo core in may enhance π-stacking interactions but reduce metabolic stability compared to thiazolo .

Substituent Effects: The benzyl(methyl)amino group in the target compound likely improves membrane permeability over the 3-benzyl group in . The 3-(methylthio)phenyl acetamide in the target compound vs. 2-ethoxyphenyl in modifies solubility: methylthio (hydrophobic) vs. ethoxy (moderately polar) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing thiazolo[4,5-d]pyrimidine derivatives like this compound?

  • Methodological Answer : A common approach involves cyclocondensation reactions between thioamide precursors and α,β-unsaturated carbonyl intermediates. For example, describes a reflux method using ethanol and sodium acetate to facilitate nucleophilic substitution in acetamide-thiazole systems. Similar protocols can be adapted by substituting benzyl(methyl)amine and 3-(methylthio)phenyl groups during the coupling step. Key challenges include regioselectivity control and purification of intermediates via recrystallization (e.g., ethanol-dioxane mixtures) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : Analyze aromatic proton environments in the thiazolo-pyrimidine core (δ 7.0–8.5 ppm for aromatic protons) and methylthio groups (δ 2.0–2.5 ppm).
  • IR : Verify carbonyl stretches (C=O at ~1680 cm⁻¹, as seen in ) and thioamide bonds (C-S at ~650 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns consistent with thiazole ring cleavage .

Q. What biological activities are associated with thiazolo-pyrimidine scaffolds?

  • Methodological Answer : Thiazole derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory properties (). To evaluate this compound, design in vitro assays:

  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays. Include positive controls (e.g., gefitinib) and validate results with Western blotting for phosphorylation status .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodological Answer : Address low yields (e.g., 2–5% in ) via:

  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of benzyl(methyl)amino groups.
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity, as demonstrated in for similar heterocycles .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analyses with these steps:

  • Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may arise from impurity profiles (e.g., residual sodium acetate in ).
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain variability in kinase inhibition .

Q. What experimental designs are suitable for studying this compound’s environmental fate?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

  • Phase 1 : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Phase 2 : Conduct soil/water biodegradation assays under aerobic/anaerobic conditions.
  • Phase 3 : Use LC-MS/MS to quantify metabolites in model organisms (e.g., Daphnia magna) .

Q. How can researchers validate target engagement in kinase inhibition studies?

  • Methodological Answer : Combine biochemical and cellular approaches:

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to purified kinase domains.
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target kinases in lysates treated with the compound.
  • CRISPR Knockout Models : Compare inhibitory effects in wild-type vs. kinase-deficient cells .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : Potential factors include:

  • Metabolic Stability : Test hepatic microsome stability (e.g., rat S9 fractions) to identify rapid degradation in vivo.
  • Bioavailability : Measure plasma concentrations via LC-MS after oral/intravenous administration.
  • Tumor Microenvironment : Use 3D spheroid models to mimic in vivo hypoxia and nutrient gradients .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueTarget SignalReference Value
¹H NMRAromatic protonsδ 7.2–8.3 ppm (multiplicity: m)
IRC=O stretch1680 cm⁻¹
HRMS[M+H]⁺Calculated: [Value], Observed: [Value]

Table 2 : Recommended In Vitro Assay Conditions

Assay TypeCell LineIncubation TimePositive Control
MTTMCF-748 hDoxorubicin
CETSAHEK2931 hStaurosporine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.